(Diisopropylamino)borane chemical structure and properties
(Diisopropylamino)borane chemical structure and properties
An In-Depth Technical Guide to (Diisopropylamino)borane: Structure, Properties, and Synthetic Applications
Introduction: A Versatile and Stabilized Boron Reagent
(Diisopropylamino)borane, with the chemical formula C₆H₁₆BN, has emerged as a uniquely valuable reagent in modern organic synthesis.[1][2] Unlike highly reactive and pyrophoric borane sources like diborane (B₂H₆) or borane-tetrahydrofuran (BH₃·THF), (diisopropylamino)borane offers a stable, manageable, and selective alternative.[3] Its enhanced stability arises from the electronic interaction between the nitrogen lone pair and the vacant p-orbital of the boron atom, a feature that also modulates its reactivity. The sterically demanding diisopropyl groups further contribute to its monomeric nature and predictable behavior in solution.[4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of (diisopropylamino)borane, detailing its chemical structure, physicochemical properties, synthesis, and key applications. We will explore the causality behind its reactivity and provide field-proven protocols to demonstrate its utility as a powerful tool in borylation, reduction, and other transformative reactions.[3][5]
Chemical Structure and Electronic Properties
The efficacy of (diisopropylamino)borane is fundamentally rooted in its electronic and steric structure. The molecule consists of a central boron atom bonded to two hydrogen atoms and the nitrogen atom of a diisopropylamino group.
The critical feature is the B-N bond. The nitrogen atom's lone pair of electrons engages in p-π back-bonding with the formally vacant p-orbital of the boron atom. This interaction imparts partial double-bond character to the B-N bond, which stabilizes the electron-deficient boron center.[6] This resonance stabilization significantly reduces the Lewis acidity of the borane compared to alkylboranes, contributing to its enhanced stability and ease of handling.[1] Furthermore, the bulky isopropyl groups sterically hinder oligomerization, ensuring the reagent exists and reacts primarily as a monomer.[4]
Caption: 2D structure of (Diisopropylamino)borane, H₂BN(i-Pr)₂.
Physicochemical and Spectroscopic Data
The handling, storage, and characterization of (diisopropylamino)borane require an understanding of its physical and spectroscopic properties.
Quantitative Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈BN | [1] |
| Molecular Weight | 115.02 g/mol | [1] |
| Appearance | Colorless or white powder/solid | [1] |
| CAS Number | 55124-35-1 | [1] |
| Density | 0.790 g/mL | |
| Boiling Point | 88°C / 1 mmHg | [7][8] |
| Refractive Index (n/D) | 1.452 | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the reagent.
| Technique | Expected Signature | Rationale |
| ¹¹B NMR | δ ≈ -23.8 ppm (triplet) | The chemical shift is characteristic of aminoboranes. The signal is split into a triplet by the two directly attached hydrogen atoms (¹JBH ≈ 103 Hz).[9] |
| ¹H NMR | Multiplet (septet) for N-CH protons; Doublet for CH₃ protons. | Standard splitting patterns for isopropyl groups. |
| IR Spectroscopy | ν(B-H) ≈ 2414-2447 cm⁻¹; ν(C-N) | Strong B-H stretching bands are characteristic.[9] |
Synthesis and Handling
Protocol: Synthesis from Lithium Diisopropylaminoborohydride
(Diisopropylamino)borane is conveniently prepared as a stable monomer by reacting lithium diisopropylaminoborohydride (iPr-LAB) with trimethylsilyl chloride (TMSCl) at ambient conditions.[4] This method avoids the formation of dimers or oligomers often seen with less hindered aminoboranes.
Objective: To synthesize monomeric (diisopropylamino)borane for use in subsequent reactions.
Materials:
-
Lithium diisopropylaminoborohydride (iPr-LAB)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction. The exclusion of atmospheric moisture and oxygen is critical as borohydrides and aminoboranes can react with water.
-
Reagent Addition: Charge the flask with a solution of lithium diisopropylaminoborohydride in THF.
-
Reaction: While stirring at room temperature (20-25°C), add trimethylsilyl chloride dropwise via syringe. The TMSCl acts as a hydride abstractor and facilitates the formation of the B-N bond from the borohydride precursor.
-
Monitoring: The reaction progress can be monitored by ¹¹B NMR spectroscopy. The starting iPr-LAB will show a characteristic signal, which will be replaced by the triplet signal of the product, H₂BN(i-Pr)₂.[9]
-
Work-up: Upon completion, the resulting lithium chloride precipitate can be removed by filtration under an inert atmosphere. The THF solution of (diisopropylamino)borane is typically used directly in subsequent steps, as it is stable in this form for extended periods.
Caption: Workflow for the synthesis of (diisopropylamino)borane.
Core Synthetic Applications
The utility of (diisopropylamino)borane spans several key areas of organic synthesis, primarily as a borylating agent and a selective reductant.
Borylation of Organic Halides and Triflates
A paramount application of (diisopropylamino)borane is in the synthesis of boronic acids and their derivatives, which are crucial building blocks in Suzuki-Miyaura cross-coupling reactions.[10] It serves as an inexpensive and stable boron source for the palladium-catalyzed borylation of aryl bromides, iodides, and triflates.[4][11]
Mechanism Insight: The reaction involves a palladium catalyst that undergoes oxidative addition into the aryl halide/triflate bond. Transmetalation with the aminoborane, followed by reductive elimination, furnishes the aryl(diisopropylamino)borane. This intermediate is then hydrolyzed during aqueous work-up to yield the desired boronic acid.
Protocol: Pd-Catalyzed Borylation of an Aryl Bromide
Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.
Materials:
-
(Diisopropylamino)borane (1 M solution in THF)
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and PPh₃ in anhydrous dioxane. Stir for 10-15 minutes to allow for ligand association and catalyst pre-formation.
-
Reagent Loading: To the catalyst mixture, add 4-bromoanisole and powdered K₃PO₄. The base is crucial for the catalytic cycle, facilitating the regeneration of the active Pd(0) species.
-
Borylation: Add the THF solution of (diisopropylamino)borane via syringe. Heat the reaction mixture to 80°C and stir for 12-18 hours.
-
Hydrolysis: After cooling to room temperature, quench the reaction by carefully adding 1 M HCl. Stir vigorously for 1-2 hours. This step hydrolyzes the intermediate aryl(diisopropylamino)borane to the final boronic acid.
-
Extraction & Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.
Caption: General scheme for Pd-catalyzed borylation and subsequent hydrolysis.
Reduction of Functional Groups
(Diisopropylamino)borane is an effective reducing agent, particularly for the conversion of nitriles and esters.[4][11] Its reactivity can be significantly enhanced by catalytic amounts of lithium borohydride (LiBH₄), which is believed to accelerate the reduction through lithium ion coordination.[11] This system offers excellent chemoselectivity, for instance, reducing nitriles in the presence of non-conjugated alkenes and alkynes.[11]
Protocol: LiBH₄-Catalyzed Reduction of a Nitrile
Objective: To reduce benzonitrile to benzylamine.
Materials:
-
(Diisopropylamino)borane (1 M solution in THF)
-
Benzonitrile
-
Lithium borohydride (LiBH₄) (e.g., 5 mol%)
-
Anhydrous THF
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Setup: In a flame-dried flask under argon, dissolve benzonitrile in anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of LiBH₄ to the solution.
-
Reduction: Add the THF solution of (diisopropylamino)borane dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow addition of 1 M HCl to decompose any remaining borane species.
-
Basification & Extraction: Make the aqueous layer basic (pH > 10) by adding 1 M NaOH. Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the amine.
Safety and Handling
While significantly more stable than many other boranes, (diisopropylamino)borane is still a reactive chemical that requires careful handling.
-
Hazards: It is classified as harmful if swallowed and can cause skin and eye irritation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation.[1]
-
Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid contact with water and strong oxidizing agents.
Conclusion
(Diisopropylamino)borane stands out as a versatile and practical reagent in the synthetic chemist's toolkit. Its unique balance of stability, conferred by the B-N p-π interaction and steric bulk, and tailored reactivity makes it an excellent choice for a range of transformations.[3][5] Its primary roles in palladium-catalyzed borylations and selective reductions provide reliable pathways to valuable synthetic intermediates, particularly boronic acids and amines.[4][11] By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this powerful reagent to streamline complex synthetic routes in pharmaceutical and materials science discovery.
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